molecular formula C7H9N3O4S B3048730 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide CAS No. 1803604-20-7

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide

Cat. No.: B3048730
CAS No.: 1803604-20-7
M. Wt: 231.23
InChI Key: SXPKWTZNLULIRE-UHFFFAOYSA-N
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Description

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide is a chemical compound with a molecular formula of C7H10N2O4S It is known for its unique structure, which includes a pyrrole ring substituted with a methyl group and a sulfamoyl group, as well as an oxoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide typically involves the reaction of 1-methyl-4-sulfamoyl-1H-pyrrole with oxalyl chloride to form the corresponding acyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield the final oxoacetamide product. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amide or amine.

    Substitution: The sulfamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amides or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)acetic acid
  • 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetic acid

Uniqueness

Compared to similar compounds, 2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxoacetamide moiety, in particular, differentiates it from other sulfamoyl-substituted pyrroles, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-methyl-4-sulfamoylpyrrol-2-yl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4S/c1-10-3-4(15(9,13)14)2-5(10)6(11)7(8)12/h2-3H,1H3,(H2,8,12)(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPKWTZNLULIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196878
Record name 1H-Pyrrole-2-acetamide, 4-(aminosulfonyl)-1-methyl-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-20-7
Record name 1H-Pyrrole-2-acetamide, 4-(aminosulfonyl)-1-methyl-α-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-acetamide, 4-(aminosulfonyl)-1-methyl-α-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide
Reactant of Route 2
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide
Reactant of Route 3
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide
Reactant of Route 5
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide
Reactant of Route 6
2-(1-methyl-4-sulfamoyl-1H-pyrrol-2-yl)-2-oxoacetamide

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